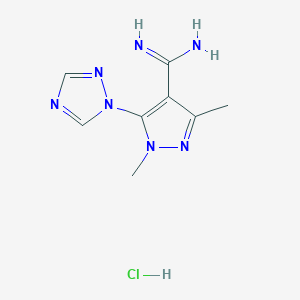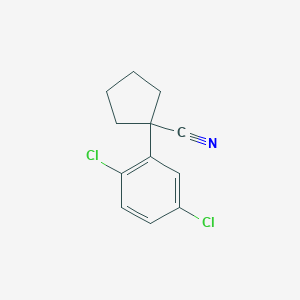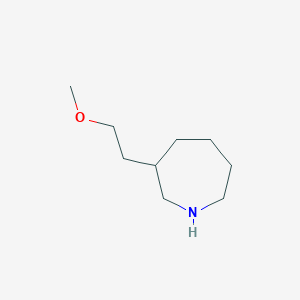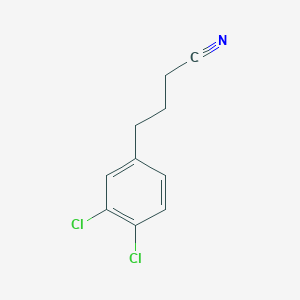
4-(3,4-二氯苯基)丁腈
描述
“4-(3,4-Dichlorophenyl)butanenitrile” is a chemical compound with the molecular formula C10H9Cl2N . It is used in scientific research and has a molecular weight of 214.09 .
Synthesis Analysis
The synthesis of “4-(3,4-Dichlorophenyl)butanenitrile” and its derivatives has been described in several studies . For instance, one study describes the synthesis of new carbodithioate derivatives, which were characterized by spectral and elemental analyses . Another study describes the synthesis of dihydropyrano [2,3-c]pyrazoles using nano-eggshell/Ti (IV) as a catalyst .Molecular Structure Analysis
The molecular structure of “4-(3,4-Dichlorophenyl)butanenitrile” consists of 10 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom .科学研究应用
Preparation of Heterocyclic Compounds
4-(3,4-Dichlorophenyl)butanenitrile can be used in the preparation of some new heterocyclic compounds with expected biological activity . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Synthesis of Pyridinopyrimidinone Derivatives
This compound can be used in the synthesis of Pyridino[2,3-d]pyrimidin-4-one derivatives . These derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Synthesis of Pyridinotriazolinopyrimidinone Derivatives
4-(3,4-Dichlorophenyl)butanenitrile can also be used in the synthesis of Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives . These compounds are known for their potential therapeutic applications.
Use in NMR, HPLC, LC-MS, UPLC Studies
This compound can be used in various analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) for the study of its properties and reactions .
Use in Chemical Research
4-(3,4-Dichlorophenyl)butanenitrile can be used in chemical research as a reagent or a building block for the synthesis of more complex molecules .
Use in Pharmaceutical Research
This compound can be used in pharmaceutical research for the development of new drugs. Its dichlorophenyl group can interact with various biological targets, potentially leading to new therapeutic agents .
属性
IUPAC Name |
4-(3,4-dichlorophenyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGXEAKPVOFBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



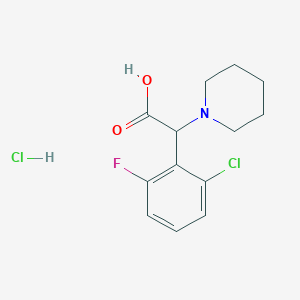
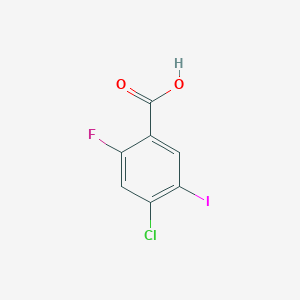
![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)
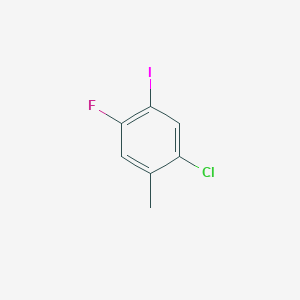
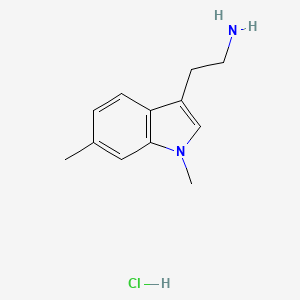

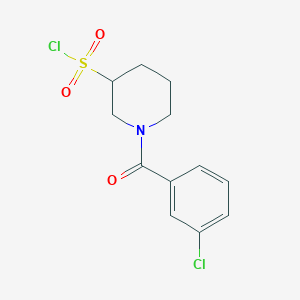
![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)
![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)
